2-Bromo-5-methoxy-4-nitro-benzoic acid
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Overview
Description
2-Bromo-5-methoxy-4-nitrobenzoic acid is an organic compound with the molecular formula C8H6BrNO5 It is a derivative of benzoic acid, featuring bromine, methoxy, and nitro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-4-nitrobenzoic acid typically involves multiple steps, starting from a suitable benzene derivative. One common method includes:
Industrial Production Methods
Industrial production of 2-bromo-5-methoxy-4-nitrobenzoic acid may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxy-4-nitrobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Reduction: Formation of 2-bromo-5-methoxy-4-aminobenzoic acid.
Oxidation: Formation of 2-bromo-5-carboxy-4-nitrobenzoic acid.
Scientific Research Applications
2-Bromo-5-methoxy-4-nitrobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-4-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-nitrobenzoic acid: Lacks the methoxy group, making it less versatile in certain chemical reactions.
4-Methoxy-3-nitrobenzoic acid:
2-Bromo-4-methoxy-5-nitrobenzoic acid: Similar structure but different positioning of substituents, leading to different chemical properties.
Uniqueness
2-Bromo-5-methoxy-4-nitrobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the benzene ring allows for a wide range of chemical transformations and interactions.
Properties
Molecular Formula |
C8H6BrNO5 |
---|---|
Molecular Weight |
276.04 g/mol |
IUPAC Name |
2-bromo-5-methoxy-4-nitrobenzoic acid |
InChI |
InChI=1S/C8H6BrNO5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12) |
InChI Key |
IOVIZSMUQQGVMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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